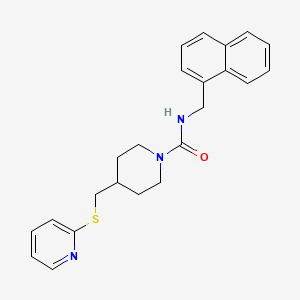

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c27-23(25-16-20-8-5-7-19-6-1-2-9-21(19)20)26-14-11-18(12-15-26)17-28-22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQKPDZHTHCHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.

Synthesis of the Pyridin-2-ylthio Intermediate: This step involves the thiolation of pyridine using a thiolating agent such as Lawesson’s reagent.

Coupling Reaction: The final step involves coupling the naphthalen-1-ylmethyl intermediate with the pyridin-2-ylthio intermediate in the presence of a base to form the desired piperidine-1-carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The biological activity of N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that compounds with similar structures often interact with enzymes involved in lipid metabolism and cellular signaling pathways.

Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

Specific IC50 values for different cancer types are currently under investigation, indicating a need for further research to establish its efficacy.

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, particularly Gram-positive bacteria. Further studies are required to elucidate the full spectrum of its antimicrobial activity.

Mechanistic Insights

Research focusing on the interaction between this compound and various molecular targets has revealed several insights:

- Target Interaction : Compounds with similar structures have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which may have implications in drug-induced phospholipidosis.

- Structural Modifications : Variations in the naphthalene and pyridine structures significantly influence biological activity, suggesting that careful design can enhance therapeutic potential.

Cytotoxicity Assays

A study assessing the cytotoxic effects of structurally related compounds on breast cancer cell lines found that modifications in the naphthalene and pyridine structures significantly influenced cell viability and apoptosis rates. These findings highlight the importance of structural optimization in drug design.

Antimicrobial Testing

Recent investigations into the antimicrobial properties of compounds similar to this compound demonstrated promising results against various bacterial strains. These studies indicate that structural modifications can enhance efficacy against specific pathogens.

Mechanistic Studies

Research examining the interaction between these compounds and PLA2G15 revealed critical structural features necessary for binding affinity and inhibition potency. This understanding provides insights into their therapeutic potential in managing drug-induced toxicities.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide and related compounds:

Key Observations:

Substituent Effects on Molecular Weight and Lipophilicity: The naphthalene group in the target compound increases molecular weight (~411.5) compared to the chlorophenyl analog (361.9) . The pyridin-2-ylthio methyl group introduces a sulfur atom, which may influence redox activity or metal-binding interactions .

Biological Target Implications :

- BIBN4096BS () demonstrates that bulky aromatic substituents (e.g., quinazolinyl) are critical for receptor specificity, suggesting the naphthalene group in the target compound could similarly enhance target affinity .

- The trifluoromethyl group in PF3845 () highlights the role of electron-withdrawing substituents in stabilizing ligand-receptor interactions .

Metabolic Stability :

- Compound 17 () underwent microsomal stability testing, showing moderate clearance in liver microsomes. This suggests that piperidine carboxamides with tetrahydro-2H-pyran substituents may exhibit improved metabolic profiles compared to thioether-containing analogs .

Synthetic Accessibility :

- Reductive amination and LAH reduction () are common methods for synthesizing piperidine carboxamides, though yields vary significantly (14–78%) depending on substituents .

Biological Activity

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, incorporating a naphthalene moiety, a piperidine ring, and a pyridine ring linked by a thioether bond. Its molecular formula is C23H25N3OS, with a molecular weight of 391.5 g/mol .

Structural Characteristics

The structural characteristics of this compound are significant for its biological activity. The arrangement of functional groups influences its interactions with biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3OS |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1421500-54-0 |

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in pharmacology. Preliminary studies suggest potential therapeutic applications, especially concerning its interactions with various biological targets:

- Antiviral Activity : Compounds with similar structural features have shown antiviral properties, suggesting that this compound may also possess such capabilities .

- Calcium Channel Inhibition : Related compounds have demonstrated inhibitory activity against T-type calcium channels, which are crucial in various physiological processes and diseases. This suggests that the compound may influence calcium signaling pathways .

- Antibacterial and Antifungal Properties : Studies on similar piperidine derivatives indicate potential antibacterial and antifungal activities, with some exhibiting significant effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various heterocyclic compounds, revealing that derivatives with pyridine rings showed enhanced activity against viral strains in vitro. The specific interactions at the molecular level were analyzed using structure-activity relationship (SAR) studies .

Study 2: Calcium Channel Blockers

Research on piperidine derivatives indicated that modifications at specific positions significantly affected their inhibitory potency on T-type calcium channels. For instance, the introduction of electron-donating groups enhanced activity, suggesting a similar approach could be beneficial for this compound .

Study 3: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperidine-based compounds, demonstrating effective inhibition against various pathogens. The study highlighted the importance of substituents on the piperidine ring in enhancing antibacterial activity, which may be applicable to the target compound .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including:

- Step 1 : Alkylation of the piperidine core using dichloromethane or acetonitrile as solvents .

- Step 2 : Coupling the pyridin-2-ylthio moiety via nucleophilic substitution, with triethylamine as a base to neutralize acidic byproducts .

- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .

Critical parameters include temperature control (e.g., 0–5°C for exothermic steps) and reaction time optimization (e.g., 12–24 hours for coupling steps) .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm; piperidine methylene at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~428) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What in vitro assays are typically employed to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Tested against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits .

- Cell Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

Limitations include cell line specificity and lack of pharmacokinetic relevance .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C for 24 hours.

- Analysis : Monitor degradation via HPLC-MS; common products include hydrolyzed carboxamide or oxidized thioether groups .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the structural conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at 100 K .

- Refinement : SHELXL refines anisotropic displacement parameters and resolves twinning (e.g., twin law [100 010 101] with component ratios 0.357:0.643) .

- Key Observations : Hydrogen bonding (N–H⋯S/N interactions) and π-π stacking (3.59 Å between naphthalene rings) stabilize the crystal lattice .

Q. What strategies are effective in resolving contradictory biological activity data across different assay conditions?

- Methodological Answer :

- Assay Replication : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Control Experiments : Include reference inhibitors (e.g., BIBN4096BS for GPCR studies) to validate assay conditions .

- Data Normalization : Adjust for solvent effects (e.g., DMSO interference in fluorescence assays) .

Q. How do electronic effects of substituents (e.g., fluorine, pyridyl groups) influence the reactivity and stability of this compound?

- Methodological Answer :

- Pyridyl-thioether : The electron-deficient pyridine ring enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions .

- Naphthalene : Electron-rich aromatic system stabilizes carbocation intermediates during synthesis .

- Fluorine Analogs : Electron-withdrawing groups (e.g., in related compounds) reduce basicity of the piperidine nitrogen, altering solubility and target binding .

Q. What computational approaches predict the binding modes of this compound with target proteins, and how are these validated?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., ATP-binding pockets) .

- Validation : Co-crystallization with target proteins (e.g., solved structures in PDB) or mutagenesis studies (e.g., Kd changes in mutant receptors) .

Q. What are the challenges in interpreting pharmacological data when comparing in vitro vs. in vivo efficacy?

- Methodological Answer :

- Bioavailability : Poor solubility (logP ~3.5) may limit in vivo absorption; formulations like nanoemulsions improve delivery .

- Metabolism : Cytochrome P450 (CYP3A4) liver microsome assays predict phase I metabolism (e.g., hydroxylation at the naphthalene ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.